molecular formula C20H23N5O3S B2443069 N1-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1234978-70-1

N1-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide

Cat. No.: B2443069
CAS No.: 1234978-70-1
M. Wt: 413.5
InChI Key: UPMSHHSVMBPPBN-UHFFFAOYSA-N
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Description

N1-((1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide is a synthetic small molecule compound of significant interest in medicinal chemistry and drug discovery research. This complex molecule features a piperidine core that is strategically substituted with a 2-(methylthio)nicotinoyl group and an oxalamide linker connecting to a terminal pyridin-3-yl moiety . The inclusion of the oxalamide functional group is a notable structural feature, as this motif is frequently employed in the design of bioactive compounds, including potent anti-plasmodial agents, due to its ability to participate in key hydrogen-bonding interactions with biological targets . The structural architecture of this compound suggests potential for versatile biological activity. The piperidine ring is a common pharmacophore known to interact with various enzymes and receptors, while the nicotinoyl derivative may impart properties related to nicotinamide metabolism, a pathway of high relevance in oncology and other disease areas . Researchers can leverage this compound as a key intermediate or a novel chemical entity for screening against a range of biological targets, particularly in the development of therapies for infectious diseases and cancer. Its molecular complexity also makes it a valuable candidate for structure-activity relationship (SAR) studies, where modular components like the alkyl chain spacer and the pyridine ring can be modified to optimize potency and selectivity . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Strict adherence to safe laboratory handling procedures is required.

Properties

IUPAC Name

N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]-N'-pyridin-3-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-29-19-16(5-3-9-22-19)20(28)25-10-6-14(7-11-25)12-23-17(26)18(27)24-15-4-2-8-21-13-15/h2-5,8-9,13-14H,6-7,10-12H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMSHHSVMBPPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide is a compound that has garnered attention due to its potential biological activity, particularly in pharmacological applications. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C22H23F3N4O3SC_{22}H_{23}F_3N_4O_3S, with a molecular weight of approximately 480.5 g/mol. The compound features a piperidine ring, a nicotinoyl group, and an oxalamide moiety, which contribute to its biological activity.

Synthesis

The synthesis of this compound involves several key steps:

  • Preparation of the Piperidine Ring : The synthesis typically begins with the formation of the piperidine ring, which is crucial for the compound's biological interactions.
  • Introduction of Functional Groups : The methylthio and nicotinoyl groups are introduced through specific organic reactions that optimize yield and purity.
  • Final Oxalamide Formation : The final step involves the coupling of the piperidine derivative with the pyridinyl oxalamide, often requiring careful control of reaction conditions such as temperature and solvent choice.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in various biochemical pathways. Its structural components suggest potential activity as an enzyme inhibitor or modulator in neuropharmacological contexts.

Pharmacological Studies

Recent studies have indicated that this compound exhibits significant biological activity across various assays:

  • Antiproliferative Activity : Research has shown that related compounds can inhibit cell proliferation in cancer cell lines, suggesting potential applications in cancer therapy.
Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)52Induction of apoptosis
MDA-MB-231 (Triple-Negative Breast Cancer)74G2/M phase cell cycle arrest

These findings highlight the importance of further exploring this compound's potential as an anticancer agent.

Neuropharmacological Effects

The presence of the piperidine and nicotinoyl moieties suggests that this compound could influence neurotransmitter systems, particularly those involving nicotinic acetylcholine receptors (nAChRs). Compounds with similar structures have been shown to modulate these receptors, impacting cognitive functions and potentially providing therapeutic benefits in neurodegenerative diseases.

Case Studies

Several case studies have investigated the biological effects of related compounds:

  • Study on Anticancer Properties : A study published in Cancer Research demonstrated that compounds structurally similar to this compound induced apoptosis in breast cancer cells by targeting tubulin dynamics and disrupting microtubule formation .
  • Neuropharmacological Assessment : Another study explored the effects of piperidine derivatives on cognitive function in animal models, revealing enhanced memory retention and reduced anxiety-like behaviors .

Q & A

Basic Research Questions

Q. What synthetic routes and purification methods are recommended for synthesizing this compound with high yield and purity?

  • Methodology : The compound can be synthesized via multi-step reactions involving amide bond formation between nicotinoyl derivatives and piperidine intermediates. For structurally similar compounds, coupling agents like HATU in DMF with DIPEA as a base under nitrogen achieve yields of 36–53% . Post-synthesis, reverse-phase HPLC purification (C18 column, acetonitrile/water gradient) ensures >90% purity. Characterization via LC-MS (APCI+) and 1H NMR (DMSO-d6, 400 MHz) confirms structural integrity. Key steps include stoichiometric reactant ratios and anhydrous conditions .

Q. Which spectroscopic techniques are critical for verifying the compound’s structural identity and purity?

  • Methodology :

  • LC-MS : Confirms molecular weight (e.g., observed [M+H+] at 479.12 vs. calculated 478.14) .
  • 1H NMR : Peaks at δ 10.75 (CO-NH), 8.35 (CO-NH), and 2.27 (CH3) validate functional groups .
  • HPLC : Purity assessment (e.g., 90–95% purity using C18 columns) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood.
  • For skin contact: Immediately rinse with water; for inhalation, move to fresh air .
  • Store in airtight containers at -20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data across different antiviral assays?

  • Methodology :

  • Assay standardization : Use TZM-bl cells for HIV-1 inhibition assays with consistent viral strains (e.g., NL4-3) and controls .
  • Dose-response curves : Calculate IC50 values in triplicate to assess variability.
  • Troubleshooting : Differences in cell lines (e.g., primary vs. immortalized cells) or serum concentrations may alter results. Cross-validate with SPR binding assays .

Q. What computational strategies predict the compound’s binding affinity to HIV-1 gp120?

  • Methodology :

  • Molecular docking : Prepare the compound’s 3D structure (Schrödinger Maestro), dock into gp120 (PDB: 4TVP) using Glide XP, and identify key interactions (e.g., hydrogen bonds with Asp368) .
  • MD simulations : Refine docking poses by simulating 100 ns trajectories in explicit solvent to account for protein flexibility .

Q. How can stereochemical outcomes be controlled during synthesis of intermediates?

  • Methodology :

  • Chiral chromatography : Separate stereoisomers using a Chiralpak IA column (hexane/isopropanol) .
  • Asymmetric catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during piperidine functionalization to direct stereochemistry .

Q. What strategies optimize solubility for in vivo pharmacokinetic studies?

  • Methodology :

  • Co-solvent systems : Use 10% DMSO/90% PEG-400 for intravenous administration.
  • Prodrug design : Introduce phosphate esters at the pyridine moiety to enhance aqueous solubility .

Key Considerations

  • Contradictions in Evidence : While reports antiviral activity for structurally related compounds, the exact mechanism for the target compound requires validation via SPR or cryo-EM .

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